molecular formula C9H6ClN3O B8514794 3-(4-Azidophenyl)prop-2-enoyl chloride CAS No. 30405-76-6

3-(4-Azidophenyl)prop-2-enoyl chloride

Cat. No. B8514794
M. Wt: 207.61 g/mol
InChI Key: OMXLJDNGYIMGHS-UHFFFAOYSA-N
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Patent
US04451551

Procedure details

To 17 g (90 millimoles) of p-azidocinnamic acid was added 53 g (450 millimoles) of thionyl chloride, and the resulting solution was refluxed with heating. When the generation of SO2 gas terminated, the reflux was stopped, after which the excess thionyl chloride was distilled off under reduced pressure to obtain 14.8 g of p-azidocinnamic acid chloride as the distillation residue.
Name
p-azidocinnamic acid
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10](O)=[O:11])=[CH:6][CH:5]=1)=[N+:2]=[N-:3].S(Cl)([Cl:17])=O>>[N:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([Cl:17])=[O:11])=[CH:6][CH:5]=1)=[N+:2]=[N-:3]

Inputs

Step One
Name
p-azidocinnamic acid
Quantity
17 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
53 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
When the generation of SO2 gas terminated
DISTILLATION
Type
DISTILLATION
Details
after which the excess thionyl chloride was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C=CC(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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